(2-Methyl-2H-benzo[d][1,2,3]triazol-4-yl)methanol
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Overview
Description
(2-Methyl-2H-benzo[d][1,2,3]triazol-4-yl)methanol is a heterocyclic compound featuring a benzotriazole ring with a methyl group at the 2-position and a hydroxymethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2H-benzo[d][1,2,3]triazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with sodium nitrite and acetic acid to form the benzotriazole ring, followed by methylation and hydroxymethylation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2H-benzo[d][1,2,3]triazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzotriazole ring .
Scientific Research Applications
(2-Methyl-2H-benzo[d][1,2,3]triazol-4-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Methyl-2H-benzo[d][1,2,3]triazol-4-yl)methanol involves its interaction with specific molecular targets. For example, as a potential kinase inhibitor, it binds to the active site of kinases, inhibiting their activity and affecting downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar structural features but lacking the methyl and hydroxymethyl groups.
Tolyltriazole: A derivative with a tolyl group instead of the methyl group.
1H-Benzotriazole-1-methanol: A compound with a hydroxymethyl group at the 1-position instead of the 4-position.
Uniqueness
(2-Methyl-2H-benzo[d][1,2,3]triazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and hydroxymethyl groups can influence its reactivity, binding affinity, and overall functionality compared to similar compounds .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
(2-methylbenzotriazol-4-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c1-11-9-7-4-2-3-6(5-12)8(7)10-11/h2-4,12H,5H2,1H3 |
InChI Key |
FGESWGNOWZMOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C2C=CC=C(C2=N1)CO |
Origin of Product |
United States |
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